7-Trifluoromethoxyisatin

Description

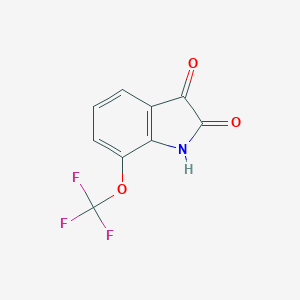

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVUYYNGNVYMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582749 | |

| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149125-30-4 | |

| Record name | 7-(Trifluoromethoxy)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Scaffold

An In-depth Technical Guide: Synthesis, Properties, and Applications of 7-Trifluoromethoxyisatin

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We delve into the strategic importance of the isatin scaffold and the unique physicochemical and metabolic advantages conferred by the 7-position trifluoromethoxy (-OCF₃) substituent. This document details a preferred and reliable synthetic route, outlines the compound's key physicochemical and spectroscopic properties, and explores its current and potential applications in drug discovery and materials science. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is an indole derivative first identified in 1841 through the oxidation of indigo dye.[1][2] It is not merely a synthetic curiosity; isatin and its derivatives are found in various plants and are even produced endogenously in humans as a metabolic derivative of adrenaline.[3] The isatin core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. This versatility has led to the development of isatin-based compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-HIV, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][4][5][6] The reactivity of the C3-keto group and the N-H proton allows for diverse chemical modifications, making it an ideal template for constructing libraries of bioactive molecules.[1]

The Trifluoromethoxy Group: A Tool for Enhanced Drug-Likeness

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design.[7] The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to fine-tune a molecule's properties. It is one of the most lipophilic substituents used in drug design, significantly more so than a trifluoromethyl (-CF₃) group, which can enhance membrane permeability and improve oral bioavailability.[8]

Key advantages of the -OCF₃ group include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, which can increase a drug's half-life.[8]

-

Lipophilicity: It significantly increases the lipophilicity of a molecule, aiding its passage through biological membranes.

-

Potent Electron-Withdrawing Nature: It acts as a strong electron-withdrawing group through induction, influencing the electronic environment of the aromatic ring and potentially modulating binding affinity to target proteins.

This compound: A Key Intermediate for Advanced Therapeutics

This compound emerges as a highly valuable synthetic intermediate that combines the privileged isatin scaffold with the beneficial properties of the trifluoromethoxy group.[9] Its unique electronic and steric properties make it a crucial building block for synthesizing novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[9] The presence of the -OCF₃ group at the 7-position can influence the conformation and reactivity of the isatin ring system, offering new avenues for structure-activity relationship (SAR) studies and the development of next-generation therapeutics.[9][10]

Synthesis of this compound

Overview of Synthetic Strategies

The synthesis of substituted isatins has been well-established for over a century, with several named reactions providing reliable access to this scaffold. The most prominent methods are the Sandmeyer synthesis and the Stolle synthesis.[1][4][11]

-

Sandmeyer Synthesis: This classic method involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized under strong acidic conditions (typically concentrated sulfuric acid) to yield the isatin.[3][12] The Sandmeyer method is particularly effective for anilines bearing electron-withdrawing groups, making it an ideal choice for the synthesis of this compound.[5][11]

-

Stolle Synthesis: An alternative route, the Stolle synthesis, involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[1][2]

Given the electronic properties of the starting material, 3-(trifluoromethoxy)aniline, the Sandmeyer approach is the preferred and most direct method.

Visualization of the Sandmeyer Synthetic Pathway

The following diagram illustrates the two-step Sandmeyer process for converting 3-(trifluoromethoxy)aniline into this compound.

Caption: Synthetic workflow for this compound via Sandmeyer synthesis.

Detailed Experimental Protocol

This protocol is adapted from the standard Sandmeyer isatin synthesis and procedures for analogous halogenated isatins.[12][13]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-(trifluoromethoxy)phenyl)acetamide

-

Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve sodium sulfate (60 g) in deionized water (400 mL).

-

Addition of Reagents: To this solution, add chloral hydrate (25 g, 0.15 mol) and 3-(trifluoromethoxy)aniline (25 g, 0.14 mol). Begin vigorous stirring.

-

Hydroxylamine Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (33 g, 0.47 mol) in deionized water (200 mL). Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 30°C.

-

Reaction & Isolation: After the addition is complete, heat the mixture to 45-50°C and stir for 1-2 hours. The product, an isonitrosoacetanilide intermediate, will precipitate as a solid.

-

Workup: Cool the mixture in an ice bath. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

-

Acid Addition: In a 500 mL beaker or flask, place concentrated sulfuric acid (98%, 150 mL) and cool it in an ice bath.

-

Substrate Addition: While stirring, slowly and portion-wise add the dried 2-(hydroxyimino)-N-(3-(trifluoromethoxy)phenyl)acetamide from Step 1 to the cold sulfuric acid. Maintain the temperature below 65°C during the addition.

-

Cyclization Reaction: Once the addition is complete, remove the ice bath and gently heat the mixture to 80°C. Stir at this temperature for 40-60 minutes until the reaction is complete (monitor by TLC if desired).

-

Quenching & Precipitation: Carefully and slowly pour the warm reaction mixture into a large beaker containing 1 L of crushed ice with vigorous stirring. A bright orange solid will precipitate.

-

Isolation and Purification: Continue stirring the ice-cold slurry for 1 hour. Collect the solid product by vacuum filtration and wash extensively with cold deionized water until the filtrate is neutral. Dry the orange crystal powder under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate/petroleum ether.[13]

Physicochemical and Spectroscopic Properties

The incorporation of the trifluoromethoxy group imparts distinct properties to the isatin scaffold.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 149125-30-4 | [9][14][15] |

| Molecular Formula | C₉H₄F₃NO₃ | [9][16] |

| Molecular Weight | 231.13 g/mol | [9][17] |

| Appearance | Orange Crystal Powder | [9] |

| Purity | ≥ 97% (HPLC) | [9] |

| Storage Conditions | Store at 0-8°C | [9] |

| Calculated XLogP3 | 1.9 | [17] |

| Calculated Density | 1.6 ± 0.1 g/cm³ | [17] |

Spectroscopic Characterization (Expected)

While specific experimental spectra are not publicly cataloged, the structure of this compound allows for the confident prediction of its key spectroscopic features based on known data for isatin and its derivatives.[3]

-

¹H NMR (DMSO-d₆): The spectrum is expected to show three distinct aromatic proton signals in the range of δ 7.0-7.8 ppm, corresponding to the protons at the C4, C5, and C6 positions. A broad singlet corresponding to the N-H proton is expected downfield, typically above δ 11.0 ppm.

-

¹³C NMR (DMSO-d₆): The spectrum will be characterized by two downfield signals for the C2 and C3 carbonyl carbons (δ 159-185 ppm). The aromatic carbons will appear in the δ 110-155 ppm region. A quartet is expected for the trifluoromethoxy carbon due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.

-

Infrared (IR) Spectroscopy: Key absorption bands are predicted to appear around 3200 cm⁻¹ (N-H stretching), and two strong bands in the region of 1730-1750 cm⁻¹ for the C=O stretching of the ketone and amide carbonyls.[3] Strong C-F and C-O stretching bands associated with the trifluoromethoxy group will also be present, typically in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 231 or 232, respectively.

Applications in Research and Drug Development

This compound is not an end product but a high-value starting material for creating more complex and biologically active molecules.[9]

A Versatile Scaffold for Derivatization

The isatin core of the molecule offers multiple reaction sites for diversification:

-

N-Alkylation/Arylation: The acidic N-H proton can be readily deprotonated and substituted with various alkyl, benzyl, or aryl groups to explore SAR and modulate properties like solubility and cell permeability.[10]

-

C3-Carbonyl Reactions: The C3-ketone is highly reactive and readily undergoes condensation reactions with hydrazines, hydroxylamines, and other nucleophiles to form Schiff bases and hydrazones, which are themselves important pharmacophores.[4][18]

-

Aldol Condensation: The C3-ketone can also participate in aldol-type condensation reactions, providing a route to spiro-heterocyclic systems, a class of compounds with significant biological interest.[19]

Potential Therapeutic Areas

Research indicates that this compound is a valuable intermediate for developing novel therapeutic agents in several key areas:[9]

-

Oncology: Isatin derivatives are well-known for their anticancer properties. The unique electronic profile of this compound can be exploited to design potent kinase inhibitors or agents that induce apoptosis in cancer cells.[9][20]

-

Neuropharmacology: The isatin scaffold has been investigated for its effects on the central nervous system (CNS). Derivatives can be designed to target specific receptors or enzymes involved in neurodegenerative diseases.[9]

-

Antiviral and Antimicrobial Agents: The broad biological activity profile of isatins includes potent antiviral and antimicrobial effects.[20][21] The lipophilicity imparted by the -OCF₃ group may enhance the ability of derivatives to penetrate microbial cell walls or viral envelopes.

Conclusion

This compound stands as a powerful and versatile building block for the modern medicinal chemist. Its synthesis is readily achievable via established methods like the Sandmeyer reaction, leveraging the electron-withdrawing nature of the trifluoromethoxy group. The presence of this fluorinated moiety confers desirable properties, including enhanced lipophilicity and metabolic stability, which are critical for the development of effective drug candidates. The multiple reactive sites on the isatin scaffold allow for extensive chemical diversification, making this compound a key starting point for the discovery of novel therapeutics in oncology, neuropharmacology, and infectious diseases.

References

- Bari, S. B., & Shirodkar, P. K. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).

- Al-Ostath, R. E., & Al-Majid, A. M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 108-124.

- Kharbanda, C., & Alam, M. S. (2022). Isatin. International Journal of Current Microbiology and Applied Sciences, 11(01), 211-231.

- Reeves, J. T., et al. (2012). Synthesis of Substituted Isatins. NIH Public Access, 2012, 1-13.

- Yıldırım, I., & Fan, H. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 9(3), 1539-1563.

- Ketcha, D. M. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. Wright State University CORE Scholar.

- Bari, S. B., & Shirodkar, P. K. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. ResearchGate.

- Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Academia.edu.

- CP Lab Safety. (n.d.). 7-Trifluoromethoxy-isatin, min 97%, 1 gram.

- Signore, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 633.

- El-Faham, A., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Molecules, 28(18), 6509.

- Schutte, M. H. M., et al. (2012). 5-(Trifluoromethoxy)isatin. Acta Crystallographica Section E, 68(Pt 10), o2889.

- Podichetty, A. K., et al. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2680-2688.

- Mashentseva, A. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(20), 15009.

- Nassar, M. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(24), 8963.

- Al-Khuzaie, M. G. A., et al. (2024). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3), 970-991.

- Mashentseva, A. A., et al. (2023). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Research Square.

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. biomedres.us [biomedres.us]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.irapa.org [journals.irapa.org]

- 12. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 14. alchempharmtech.com [alchempharmtech.com]

- 15. 7-TRIFLUOROMETHOXY-ISATIN | 149125-30-4 [chemicalbook.com]

- 16. calpaclab.com [calpaclab.com]

- 17. echemi.com [echemi.com]

- 18. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 7-Trifluoromethoxyisatin: Structure, Synthesis, and Applications

Executive Summary: This guide provides an in-depth technical overview of 7-Trifluoromethoxyisatin, a fluorinated heterocyclic compound of significant interest in modern chemical and pharmaceutical research. The molecule's unique architecture, combining the privileged isatin scaffold with the electronically distinct trifluoromethoxy group, imparts a range of valuable properties. This document details its chemical identity, a proposed synthetic pathway based on established methodologies, key reactivity patterns, and its expanding applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile building block.

Core Chemical Identity

This compound is an orange crystalline solid that has garnered attention for its utility as a synthetic intermediate.[1] Its core structure is based on isatin (1H-indole-2,3-dione), a bicyclic compound renowned for its broad spectrum of biological activities.[2][3] The addition of a trifluoromethoxy (-OCF3) group at the 7-position significantly modifies its electronic and physical properties, enhancing its potential in various scientific domains.[1]

Chemical Structure

The foundational structure consists of an indole ring system where the five-membered ring is fully oxidized at positions 2 and 3 to form a dione. The trifluoromethoxy substituent is attached to the 7-position of the benzene ring.

Caption: Chemical structure of this compound.

IUPAC Nomenclature and Synonyms

-

IUPAC Name: 7-(Trifluoromethoxy)-1H-indole-2,3-dione[4]

-

Synonyms: 7-(Trifluoromethoxy)isatin, 7-(Trifluoromethoxy)indoline-2,3-dione[5][6]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 149125-30-4 | [1][4][5] |

| Molecular Formula | C₉H₄F₃NO₃ | [1][4][6] |

| Molecular Weight | 231.13 g/mol | [1][4] |

| Appearance | Orange Crystal Powder | [1] |

| Purity | ≥ 97% (by HPLC) | [1][4] |

| Storage | Store at 0-8°C | [1] |

The Scientific Rationale: A Privileged Scaffold Enhanced

The utility of this compound stems from the synergistic combination of its two core components: the isatin nucleus and the trifluoromethoxy substituent.

-

The Isatin Core: The isatin heterocycle is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[2][3] This broad activity profile makes it a highly attractive starting point for drug discovery programs.

-

The Trifluoromethoxy Group (-OCF₃): The introduction of fluorine-containing groups is a cornerstone of modern pharmaceutical design. The -OCF₃ group, in particular, is a lipophilic electron-withdrawing group that can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Its unique electronic properties make this compound a valuable component in the development of advanced organic electronic materials.[1]

Synthesis and Reactivity

While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a reliable pathway can be proposed based on the well-established Sandmeyer isatin synthesis. This methodology is commonly used for analogous compounds like 7-Fluoroisatin.[7]

Proposed Synthetic Pathway

The synthesis logically begins with 2-(trifluoromethoxy)aniline, which undergoes condensation with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final product.

Caption: Proposed Sandmeyer synthesis workflow for this compound.

Experimental Protocol (Proposed)

This protocol is a validated, step-by-step methodology adapted from established procedures for similar fluorinated isatins.[7]

-

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

-

To a solution of chloral hydrate (1.1 eq) and sodium sulfate (8 eq) in water, add a solution of 2-(trifluoromethoxy)aniline (1.0 eq) in dilute HCl.

-

Add a solution of hydroxylamine hydrochloride (3.3 eq) in water.

-

Heat the mixture under reflux for 1-2 hours. The formation of a precipitate indicates the reaction is proceeding.

-

Cool the reaction mixture and collect the solid product by filtration. Wash with water and dry to yield the intermediate.

-

Causality: This step forms the crucial C-N bond and installs the oxime functionality required for the subsequent cyclization. Sodium sulfate helps to maintain the reaction concentration.

-

-

Step 2: Acid-Catalyzed Cyclization

-

Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate (1.0 eq) to concentrated sulfuric acid (5-10 vol) at a temperature maintained below 65°C.

-

Once the addition is complete, heat the mixture to approximately 80°C and stir for 40-60 minutes until the reaction is complete (monitored by TLC).

-

Causality: The strong acid protonates the oxime, facilitating an electrophilic aromatic substitution reaction where the aromatic ring attacks the iminium carbon, leading to cyclization and formation of the isatin ring.

-

Pour the reaction mixture carefully onto crushed ice with vigorous stirring.

-

Collect the resulting orange precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

-

Key Reactivity Patterns

The isatin core is a versatile scaffold for further chemical modification. The most common reaction sites are the C3-carbonyl group and the N-H proton, allowing for the creation of diverse molecular libraries.

Caption: Primary reaction pathways for derivatizing the isatin scaffold.

Applications in Research and Development

This compound serves as a key building block in several high-value research areas.[1]

-

Pharmaceutical Development: Its primary application is as an intermediate in the synthesis of novel therapeutic agents. The isatin scaffold is a known pharmacophore in many anti-cancer drug candidates, and the trifluoromethoxy group can enhance biological activity and improve pharmacokinetic profiles.[1] Researchers have utilized it in the development of potential treatments in oncology and neuropharmacology.[1]

-

Materials Science: The unique electronic properties conferred by the fluorinated group and the conjugated ring system make this compound a candidate for the development of advanced organic materials, such as organic semiconductors for use in electronics and sensors.[1]

-

Biological and Chemical Research: It is used in biological studies to investigate its effects on cellular processes, particularly in cancer cell lines, providing insights into potential therapeutic mechanisms.[1] In analytical chemistry, it can serve as a reference standard for calibrating instruments and validating analytical procedures.[1]

Handling and Storage

-

Safety: A Safety Data Sheet (SDS) should be consulted for comprehensive safety information regarding handling, storage, and disposal.[1][5] The product is intended for research and development use only.[5]

-

Storage: The compound should be stored in a cool, dry place, with recommended temperatures between 0-8°C to ensure long-term stability.[1]

Conclusion

This compound is a highly functionalized and valuable chemical entity. The convergence of a biologically active isatin core with the advantageous properties of a trifluoromethoxy group makes it a powerful tool for innovation. Its demonstrated utility as a synthetic intermediate in pharmaceutical discovery and its potential in materials science underscore its importance. As research continues, the demand for and applications of this versatile compound are expected to grow, paving the way for new discoveries in medicine and technology.

References

- 7-Trifluoromethoxy-isatin, min 97%, 1 gram. CP Lab Safety. [Link]

- 7-Trifluoromethylisatin | C9H4F3NO2 | CID 604575.

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv

- Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. [No valid URL provided in search results]

- Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 7-TRIFLUOROMETHOXY-ISATIN - Safety Data Sheet [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

physical and chemical properties of 7-Trifluoromethoxyisatin

Introduction: The Strategic Importance of 7-Trifluoromethoxyisatin in Modern Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of heterocyclic chemistry, serving as versatile precursors for a multitude of pharmacologically active compounds.[1][2] The isatin scaffold is a privileged structure in medicinal chemistry, recognized for its ability to participate in a wide range of chemical transformations, including oxidation, alkylation, and condensation reactions.[1][3] This reactivity allows for the synthesis of diverse molecular architectures such as 2-oxindoles and spiro derivatives.[2]

This guide focuses on a particularly significant analogue: This compound . The introduction of a trifluoromethoxy (-OCF₃) group at the 7-position of the isatin core dramatically influences the molecule's physicochemical properties. The -OCF₃ group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, making it a highly desirable substituent in drug discovery.[4] Consequently, this compound emerges as a crucial building block for developing novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.[5] This document provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique properties of this compound stem from the synergistic effects of the isatin core and the electron-withdrawing trifluoromethoxy group. These characteristics are summarized below.

Core Properties

A compilation of the fundamental physicochemical data for this compound is presented in the following table for quick reference.

| Property | Value | Source(s) |

| CAS Number | 149125-30-4 | [5] |

| Molecular Formula | C₉H₄F₃NO₃ | [5] |

| Molecular Weight | 231.13 g/mol | [5] |

| Appearance | Orange Crystalline Powder | [5] |

| Purity | ≥ 97% (HPLC) | [5] |

| Storage Conditions | Store at 0-8°C | [5] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of this compound. While a specific, complete spectrum for this exact molecule is not publicly available, typical spectral characteristics for closely related fluorinated isatins can be inferred.

-

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons on the isatin ring would appear as distinct multiplets in the downfield region. The N-H proton of the indole ring would likely present as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic peaks for the two carbonyl carbons (C2 and C3) of the isatin core, typically in the range of 150-185 ppm. The carbon of the trifluoromethoxy group would exhibit a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A strong singlet corresponding to the -OCF₃ group would be the most prominent feature in the ¹⁹F NMR spectrum.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (231.13).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching of the ketone and amide carbonyl groups, typically found in the region of 1700-1770 cm⁻¹.

Synthesis and Reactivity: A Chemist's Perspective

The chemical behavior of this compound is governed by the electrophilic nature of its C3-carbonyl group and the acidity of the N-H proton.

Synthetic Strategy

The synthesis of substituted isatins often follows established named reactions like the Sandmeyer or Stolle procedures.[2] A common and effective method for synthesizing fluorinated isatins involves the acid-catalyzed cyclization of an appropriate N-aryl-2-hydroxyiminoacetamide precursor.

The general workflow for such a synthesis is outlined below. This process ensures high purity and yield, which is critical for subsequent applications in drug development.

Causality in Synthesis:

-

Precursor Choice: The synthesis begins with a specifically substituted aniline derivative to ensure the trifluoromethoxy group is positioned correctly at the final C7 position.

-

Cyclization Conditions: Concentrated sulfuric acid acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization to form the five-membered ring of the isatin core. Heating is required to overcome the activation energy of this step.[6]

-

Purification: Quenching in ice-water precipitates the organic product, which is sparingly soluble in water. Recrystallization is a crucial final step to remove any unreacted starting material or side products, yielding a product of high purity suitable for research applications.[6]

Key Chemical Reactions

The reactivity of the isatin core is well-documented.[1][7] this compound is an excellent electrophile, particularly at the C3-ketone position, making it amenable to a variety of nucleophilic addition and condensation reactions.

-

N-Alkylation/Acylation: The acidic proton on the indole nitrogen can be readily removed by a base, allowing for the introduction of various substituents at the N1-position.

-

Condensation Reactions: The C3-carbonyl group readily undergoes condensation with active methylene compounds and hydrazines. For instance, reaction with phenylhydrazine can yield the corresponding 3-(2-phenylhydrazono) derivative, a common step in creating more complex bioactive molecules.[8]

-

Baylis-Hillman Reaction: Isatin derivatives are known to be reactive electrophilic components in the Baylis-Hillman reaction, allowing for the formation of carbon-carbon bonds at the C3 position.[7]

The diagram below illustrates the key reactive sites of the molecule, which are central to its role as a versatile synthetic intermediate.

Applications in Research and Drug Development

The unique electronic properties conferred by the trifluoromethoxy group make this compound a highly valuable intermediate in pharmaceutical and materials science research.[5]

-

Pharmaceutical Development: It serves as a key building block in the synthesis of anti-cancer and neuropharmacological agents. The -OCF₃ group can enhance membrane permeability and block metabolic degradation, improving the pharmacokinetic profile of drug candidates.[4][5] Isatin derivatives, in general, have shown a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[9]

-

Biological Research: This compound is used to synthesize probes and ligands for studying cellular processes. Its derivatives are investigated for their potential to modulate the activity of enzymes and receptors involved in disease pathways.[5]

-

Materials Science: The electronic characteristics of this compound make it a candidate for the development of advanced materials, such as organic semiconductors and sensors.[5]

Exemplary Experimental Protocol: Synthesis of a 3-Substituted Derivative

This protocol provides a representative method for a condensation reaction at the C3-position, a common step in leveraging this compound as a building block.

Objective: To synthesize 3-(2-phenylhydrazono)-7-(trifluoromethoxy)indolin-2-one.

Materials:

-

This compound (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalytic amount)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

-

Reagent Addition: Add phenylhydrazine (1.0 eq) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction Execution: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC until the starting isatin spot is consumed.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution. If not, cool the flask in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration. Wash the filtered solid several times with small portions of cold ethanol to remove any unreacted reagents.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, Mass Spectrometry, and Melting Point analysis to confirm its identity and purity.

Self-Validation: The success of the protocol is validated at each stage. TLC confirms the consumption of starting material and formation of a new product. The final characterization data (NMR, MS) provides definitive proof of the desired chemical structure, ensuring the trustworthiness of the result.

Conclusion

This compound is more than just another chemical compound; it is a strategic tool for innovation in medicinal chemistry and materials science. Its unique combination of a reactive isatin core and a property-enhancing trifluoromethoxy group provides researchers with a versatile platform for constructing novel molecules with tailored biological and physical properties. This guide has detailed its core characteristics, synthetic accessibility, and broad applicability, underscoring its importance for professionals dedicated to advancing molecular design and development.

References

- Garden, S. J., & Skakle, J. (2002). Isatin derivatives are reactive electrophilic components for the Baylis-Hillman reaction. ARKIVOC, 2002(7), 118-125.

- Al-khuzaie, F. A., & Al-Safi, A. F. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.

- Singh, U. K., & Kumar, R. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 8(59), 33854-33883.

- Al-Safi, A. F. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3).

- Gandhi, P. V., Burande, S. R., Charde, M. S., & Chakole, R. D. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 01-12.

- SFJ-Chem. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery.

- Royal Society of Chemistry. (2022). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones and Pyridin-2(1H)-ones.

- Lamberts, C., et al. (2022).

- Al-Dhfyan, A., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(15), 4983.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.irapa.org [journals.irapa.org]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

7-Trifluoromethoxyisatin CAS number and molecular formula

An In-Depth Technical Guide to 7-Trifluoromethoxyisatin (CAS: 149125-30-4) for Advanced Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in modern chemical research. From its fundamental physicochemical properties and synthesis to its characterization and applications, this document serves as a crucial resource for researchers, scientists, and professionals in drug development and materials science. We will explore the mechanistic details of its synthesis, protocols for its analytical validation, and the rationale behind its utility as a versatile building block in the creation of novel bioactive molecules and advanced organic materials.

Core Compound Identification and Physicochemical Properties

This compound (1H-indole-2,3-dione, 7-(trifluoromethoxy)-) is an isatin derivative distinguished by the presence of a trifluoromethoxy (-OCF₃) group on the 7-position of the indole ring. This substituent is critical, as it significantly modulates the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a highly valuable scaffold in medicinal chemistry.[1][2]

The isatin core itself is a "privileged scaffold," meaning it is a structural framework that can bind to multiple, diverse biological targets.[3] The combination of the reactive isatin ketone at the C-3 position and the potent electronic effects of the -OCF₃ group makes this molecule a versatile intermediate for complex organic synthesis.[4]

Table 1: Key Properties and Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 149125-30-4 | [4][5][6] |

| Molecular Formula | C₉H₄F₃NO₃ | [4][5][7] |

| Molecular Weight | 231.13 g/mol | [4][7] |

| Appearance | Orange Crystalline Powder | [4] |

| Purity | Typically ≥97% (by HPLC) | [4] |

| Storage | 0-8°C, protected from light and moisture | [4] |

| IUPAC Name | 7-(trifluoromethoxy)-1H-indole-2,3-dione | [7] |

| Synonyms | 7-(trifluoromethoxy)indoline-2,3-dione | [7][8] |

Synthesis Pathway: The Sandmeyer Approach for Substituted Isatins

The synthesis of substituted isatins is most reliably achieved through the Sandmeyer isatin synthesis, a classic and robust method first reported in 1919.[9][10] This methodology is particularly effective for anilines bearing electron-withdrawing groups, such as the trifluoromethoxy group, which makes it the ideal pathway for preparing this compound from its corresponding aniline precursor.[9][11]

The reaction proceeds in two main stages: first, the formation of an isonitrosoacetanilide intermediate from the reaction of the aniline with chloral hydrate and hydroxylamine hydrochloride. Second, an acid-catalyzed intramolecular cyclization of this intermediate yields the final isatin product.[10][11]

Diagram: The Sandmeyer Isatin Synthesis Mechanism

Caption: General workflow of the Sandmeyer isatin synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the well-established Sandmeyer synthesis of substituted isatins.[11][12]

Step 1: Synthesis of N-[3-(Trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide

-

In a 1 L round-bottom flask, dissolve sodium sulfate (Na₂SO₄) in deionized water until a saturated solution is achieved.

-

Add 3-(Trifluoromethoxy)aniline, chloral hydrate (Cl₃CCH(OH)₂), and hydroxylamine hydrochloride (NH₂OH·HCl) to the solution in stoichiometric equivalents.

-

Heat the mixture with vigorous stirring to approximately 80-90°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the isonitrosoacetanilide intermediate will precipitate from the solution.

-

Cool the mixture in an ice bath, and collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry thoroughly. This intermediate is typically used in the next step without further purification.

Step 2: Cyclization to this compound

-

In a separate flask equipped with a stirrer and maintained in an ice bath, add concentrated sulfuric acid (H₂SO₄).

-

Slowly and portion-wise, add the dried N-[3-(Trifluoromethoxy)phenyl]-2-(hydroxyimino)acetamide intermediate to the sulfuric acid, ensuring the temperature does not exceed 65°C.[13]

-

Once the addition is complete, remove the ice bath and gently heat the mixture to 80°C for approximately 1-2 hours, or until TLC indicates the consumption of the starting material.[13]

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Collect the resulting orange solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral, and dry.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield an orange crystalline powder.[13]

Causality Behind Experimental Choices:

-

Electron-Withdrawing Group: The trifluoromethoxy group deactivates the aniline ring, which can make electrophilic substitution challenging. The Sandmeyer conditions are harsh enough to overcome this deactivation and facilitate the necessary cyclization.[9]

-

Sulfuric Acid: Concentrated sulfuric acid acts as both a solvent and a powerful dehydrating agent, promoting the intramolecular electrophilic attack of the nitrogen onto the aromatic ring to form the five-membered ring of the isatin core.[11]

Analytical Validation: A Self-Validating Workflow

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in any research workflow. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Diagram: Analytical Validation Workflow

Caption: A logical workflow for the synthesis and analytical validation.

Expected Spectroscopic Data

While specific experimental spectra for this compound are not widely published, its structure allows for the accurate prediction of key spectroscopic features based on data from analogous compounds like 7-Methylisatin and general spectroscopic principles.[3][14][15]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observation | Rationale & Interpretation |

| Mass Spec (MS) | Molecular Ion Peak [M]⁺ at m/z ≈ 231.01 | Corresponds to the exact mass of the molecular formula C₉H₄F₃NO₃.[7] |

| IR Spectroscopy | ~3200 cm⁻¹ (broad, N-H stretch)~1750 cm⁻¹ (C=O, ketone)~1730 cm⁻¹ (C=O, amide)~1250-1150 cm⁻¹ (C-F stretch) | The N-H stretch is characteristic of the isatin lactam.[3] Two distinct carbonyl peaks are expected for the ketone (C3) and amide (C2) groups. Strong absorptions for the C-F bonds of the -OCF₃ group are also anticipated. |

| ¹H NMR | ~11.0 ppm (s, 1H, N-H)~7.8-7.2 ppm (m, 3H, Ar-H) | The amide proton (N-H) is typically a broad singlet far downfield. The three aromatic protons on the benzene ring will appear as a complex multiplet in the aromatic region. |

| ¹³C NMR | ~184 ppm (C=O, C2)~158 ppm (C=O, C3)~150-110 ppm (Ar-C)~120 ppm (q, -OCF₃) | Two carbonyl carbons will be observed at the low-field end of the spectrum.[3] A quartet is expected for the carbon of the -OCF₃ group due to coupling with the three fluorine atoms. |

| ¹⁹F NMR | Singlet peak | As there are no adjacent fluorine or hydrogen atoms, the three equivalent fluorine atoms of the -OCF₃ group are expected to produce a single signal. |

Applications in Research and Development

The true value of this compound lies in its role as a strategic building block. The C3-ketone is highly reactive and serves as a handle for introducing a wide array of chemical diversity through reactions like condensation, addition, and spiro-annulations.

Drug Discovery: The trifluoromethoxy group is often used as a bioisostere for other groups to enhance a drug candidate's profile.[1] Its inclusion can:

-

Increase Lipophilicity: Improving membrane permeability and absorption.[1]

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the -OCF₃ group can block sites of metabolic oxidation, increasing the drug's half-life.[2]

-

Modulate Binding Affinity: The group's strong electron-withdrawing nature can alter the electronics of the entire scaffold, potentially improving binding to target proteins.[4]

This makes this compound a key intermediate for synthesizing novel agents in fields like oncology and neuropharmacology.[4]

Materials Science: The unique electronic characteristics imparted by the fluorinated group, combined with the planar isatin core, make this compound a candidate for the development of advanced organic materials. It can be incorporated into larger conjugated systems for applications in organic electronics, such as sensors and semiconductors.[4]

Diagram: Role as a Versatile Chemical Building Block

Caption: this compound as a central precursor for diverse applications.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in science. Its well-defined synthesis, predictable reactivity, and the advantageous properties conferred by the trifluoromethoxy group make it a cornerstone for any research program focused on developing high-value, functional molecules. The robust protocols for its synthesis and the clear, self-validating workflow for its characterization ensure reproducibility and reliability in experimental outcomes. For researchers aiming to push the boundaries in drug discovery and materials science, a thorough understanding of this key intermediate is indispensable.

References

- Al-Mokhtar, M. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences - International Research and Publishing Academy.

- Khan, S. A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences.

- Ye, D., et al. (2012). Synthesis of Substituted Isatins. Molecules.

- CP Lab Safety. (n.d.). 7-Trifluoromethoxy-isatin, min 97%, 1 gram.

- Mishra, K. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. International Journal of Applied Sciences and Technology.

- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Name Reactions. (n.d.). Sandmeyer Isatin Synthesis.

- National Center for Biotechnology Information. (n.d.). 7-Trifluoromethylisatin. PubChem Compound Database.

- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.

- Alchem Pharmtech. (n.d.). CAS 149125-30-4 | this compound.

- Francisco, A. I., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.

- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

- Request PDF. (n.d.). Fluorinated compounds present opportunities for drug discovery.

- Uddin, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals.

- Scribd. (n.d.). Chapter 8: NMR and IR Spectroscopy Problems.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. echemi.com [echemi.com]

- 8. 7-TRIFLUOROMETHOXY-ISATIN - Safety Data Sheet [chemicalbook.com]

- 9. journals.irapa.org [journals.irapa.org]

- 10. synarchive.com [synarchive.com]

- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

The Trifluoromethoxy Group: A Strategic Tool for Enhancing Drug-Like Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a "Super Halogen" in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest, offering a unique constellation of properties that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] Often referred to as a "super-halogen" or "pseudo-halogen," its electronic and steric characteristics enable fine-tuning of molecular properties to overcome common developmental hurdles such as poor metabolic stability and inadequate membrane permeability.[1][2] This guide provides a comprehensive overview of the biological significance of the trifluoromethoxy group, delving into its fundamental physicochemical properties, its impact on drug metabolism and pharmacokinetics (DMPK), and its role in optimizing target engagement. We will explore the causal relationships behind its effects and provide actionable experimental protocols for assessing its impact.

Part 1: Unveiling the Physicochemical Landscape of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on a molecule's biological behavior is rooted in its distinct electronic and steric properties. Understanding these foundational characteristics is paramount to its effective application in drug design.

Lipophilicity: A Key Modulator of Permeability and Bioavailability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[5][6] This value is notably higher than that of the trifluoromethyl (-CF₃) group (π = +0.88) and significantly greater than its non-fluorinated counterpart, the methoxy group (π = -0.02).[7] This substantial increase in lipophilicity upon substitution with an -OCF₃ group can be leveraged to enhance a drug candidate's ability to cross biological membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) targets.[3][8]

Table 1: Comparative Physicochemical Properties of Common Substituents

| Substituent | Hansch π Value | Hammett σp | pKa (of substituted benzoic acid) |

| -H | 0.00 | 0.00 | 4.20 |

| -CH₃ | 0.56 | -0.17 | 4.34 |

| -OCH₃ | -0.02 | -0.27 | 4.47 |

| -Cl | 0.71 | 0.23 | 3.98 |

| -CF₃ | 0.88 | 0.54 | 3.60 |

| -OCF₃ | 1.04 | 0.35 | 3.73 |

Data compiled from various sources for illustrative purposes.

Electronic Effects: A Subtle Dance of Induction and Resonance

The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms.[3][9] This can significantly impact the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and target interactions.[10] Unlike the trifluoromethyl group, the oxygen atom in the -OCF₃ group can participate in resonance, although its electron-donating effect is weaker compared to a methoxy group.[11] This interplay of strong inductive withdrawal and weak resonance donation results in a unique electronic signature that can be exploited to modulate a molecule's reactivity and binding affinity.[11]

Part 2: The Trifluoromethoxy Group's Impact on Drug Metabolism and Pharmacokinetics (DMPK)

A primary driver for the inclusion of the trifluoromethoxy group in drug candidates is its profound effect on metabolic stability.

Enhancing Metabolic Stability: Blocking the Path of Degradation

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage.[8][12] By strategically replacing a metabolically labile group, such as a methyl or methoxy group, with a trifluoromethoxy group, medicinal chemists can effectively block common metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.[12] This "metabolic switching" can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[12] The resistance to oxidative metabolism is a key advantage of the -OCF₃ group, protecting the molecule from rapid breakdown in the body.[8][11]

Modulating Membrane Permeability for Optimal ADME

As discussed, the high lipophilicity of the trifluoromethoxy group generally enhances a molecule's ability to permeate biological membranes.[5][8] This is a critical factor for oral absorption and distribution to the site of action. However, it is a delicate balance; excessive lipophilicity can lead to poor aqueous solubility, increased non-specific binding, and potential toxicity. The trifluoromethoxy group, in combination with other molecular features, allows for the fine-tuning of a compound's LogP value to achieve an optimal balance between permeability and solubility.[5][6]

Part 3: The Role of the Trifluoromethoxy Group in Target Binding and Efficacy

The unique steric and electronic properties of the trifluoromethoxy group can also be harnessed to improve a drug's interaction with its biological target.

Influencing Binding Affinity and Selectivity

The electron-withdrawing nature of the trifluoromethoxy group can alter the electron distribution within a molecule, potentially enhancing electrostatic or hydrogen bonding interactions with the target protein.[13] Furthermore, its larger size compared to a methyl or methoxy group can lead to improved van der Waals interactions and increased binding affinity and selectivity through enhanced hydrophobic interactions.[6][13] In some cases, the trifluoromethoxy group can occupy a specific hydrophobic pocket within the binding site that would not be as effectively filled by smaller, less lipophilic groups.

Diagram 1: Logical Relationship of -OCF₃ Properties to Drug-Like Characteristics

Caption: Physicochemical properties of the -OCF₃ group and their downstream effects.

Part 4: Case Studies of FDA-Approved Drugs Containing the Trifluoromethoxy Group

The successful application of the trifluoromethoxy group is evident in several marketed drugs.

-

Riluzole: Used for the treatment of amyotrophic lateral sclerosis (ALS), the trifluoromethoxy group in Riluzole enhances its lipophilicity, facilitating its passage across the blood-brain barrier.[5] It also contributes to the drug's metabolic stability, improving its bioavailability and half-life.[5]

-

Delamanid and Pretomanid: These anti-tuberculosis agents incorporate the trifluoromethoxy group, which is crucial for their efficacy.[5][13]

-

Sonidegib: An anticancer agent where the trifluoromethoxy group plays a role in its pharmacological profile.[5][13]

These examples underscore the real-world impact of this functional group in developing effective therapeutics for a range of diseases.[5][13][14]

Part 5: Experimental Protocols for Assessing the Impact of Trifluoromethoxy Substitution

To empirically validate the theoretical benefits of incorporating a trifluoromethoxy group, a series of in vitro assays are essential.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for evaluating the enhanced metabolic stability conferred by the trifluoromethoxy group.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[12]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and its non-fluorinated analog in a suitable organic solvent (e.g., DMSO).

-

Thaw liver microsomes (e.g., human, rat) on ice.

-

Prepare a solution of NADPH (cofactor for CYP enzymes) in buffer.

-

-

Incubation:

-

In a 96-well plate, add buffer, the test compound (at a final concentration of, e.g., 1 µM), and liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear regression gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate intrinsic clearance (CLint) as (k / microsomal protein concentration).

-

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. chimia.ch [chimia.ch]

- 11. nbinno.com [nbinno.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Isatin: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Scaffold

First isolated in 1841 through the oxidation of indigo, isatin (1H-indole-2,3-dione) has evolved from a chemical curiosity into what medicinal chemists now recognize as a "privileged scaffold".[1][2][3] This designation is reserved for molecular frameworks that can bind to a wide variety of biological targets, thereby serving as a foundational structure for the development of diverse therapeutic agents.[4][5][6][7] The isatin core, a fused indole ring system with carbonyl groups at positions 2 and 3, possesses a unique combination of structural rigidity, synthetic tractability, and rich electronic properties that make it an exceptionally versatile starting point for drug discovery.[8][9][10]

Its presence in natural products, human metabolites (as a derivative of adrenaline), and clinically approved drugs underscores its profound pharmacological significance.[8][11] Isatin-based compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][12][13] This guide provides a technical overview of the isatin scaffold, delving into its fundamental chemistry, synthetic strategies, key biological applications, and the structure-activity relationships that drive its therapeutic potential.

Core Chemistry: Understanding Isatin's Reactivity

The power of the isatin scaffold lies in its distinct chemical personality. The molecule is not a simple, inert core; rather, it is a highly reactive and tunable entity. Understanding its reactivity is fundamental to designing effective derivatization strategies.

-

The C3-Carbonyl Electrophile: The ketone at the C3 position is the most reactive site for nucleophilic attack. This reactivity is the cornerstone of many synthetic modifications, allowing for the introduction of a vast array of substituents. It readily participates in reactions like aldol condensations, Knoevenagel reactions, and the formation of Schiff bases and hydrazones.[14]

-

The N1-Amide Proton: The proton on the N1 nitrogen is acidic, allowing for easy N-alkylation or N-arylation. This position is critical for modulating the molecule's lipophilicity, solubility, and steric profile, which in turn influences pharmacokinetic properties and target binding.

-

The Aromatic Ring: The benzene portion of the scaffold can be functionalized through electrophilic aromatic substitution. The C5 and C7 positions are common sites for introducing electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the entire molecule, which can dramatically impact biological activity.[7][13]

This inherent reactivity allows for a three-dimensional exploration of chemical space around a rigid, well-defined core, making it an ideal platform for generating large, diverse compound libraries for high-throughput screening.

Diagram: Key Reactive Sites of the Isatin Scaffold

The following diagram illustrates the principal points of chemical modification on the isatin core, which are exploited in the synthesis of diverse derivative libraries.

Caption: Major reactive centers of the isatin scaffold.

Synthetic Strategies: Building the Core and Its Variants

The accessibility of the isatin scaffold is a major advantage for medicinal chemists. Several named reactions have been established for the synthesis of the core structure, with the Sandmeyer synthesis being one of the most traditional and widely used methods.[15][16]

Workflow: The Sandmeyer Isatin Synthesis

This classical approach involves the reaction of aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin ring.[16]

Caption: Generalized workflow of the Sandmeyer Isatin Synthesis.

While effective, the Sandmeyer synthesis can be limited by harsh conditions and moderate yields.[16] Modern methods, including the Stolle, Gassman, and various metal-catalyzed approaches, offer alternative routes that can provide higher yields and accommodate a broader range of substituents.[15][16]

The Broad Spectrum of Biological Activity

The true value of isatin in medicinal chemistry is demonstrated by the extensive range of biological activities exhibited by its derivatives. By strategically modifying the N1, C3, and aromatic ring positions, chemists can direct the scaffold to interact with numerous biological targets.

Anticancer Activity

This is arguably the most explored therapeutic area for isatin derivatives.[12][13] Their anticancer effects are often multi-faceted, targeting several key pathways involved in cancer progression.[5][6]

-

Kinase Inhibition: Many isatin derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Targets include VEGFR, EGFR, and CDKs.[5][6] The drug Sunitinib, an isatin derivative, is a multi-kinase inhibitor used to treat renal cell carcinoma and other cancers.

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the formation of microtubules, essential components of the cellular skeleton required for cell division. This mechanism is similar to that of well-known chemotherapy agents like paclitaxel.[5][6]

-

Apoptosis Induction: Isatin-based compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptosis-related genes.[5][6][17]

Table 1: Selected Isatin Derivatives and their Anticancer Activity

| Compound Class | Target Cancer Cell Line | Reported IC₅₀ (µM) | Mechanism of Action |

| Isatin-Chalcone Hybrid | MCF7 (Breast) | 3.59 | Not specified |

| Spirooxindole-Acylindole | HCT-116 (Colon) | 7.0 | Not specified |

| Isatin-Triazole Hybrid | MGC-803 (Gastric) | 9.78 | Selective cytotoxicity |

| Isatin-Benzene Sulphonamide | hCA IX (related to hypoxia) | 4.1 (Kᵢ, nM) | Carbonic Anhydrase Inhibition |

| 5-Chloro-Isatin Hybrid | MDA-MB-231 (Breast) | 8.54 | Not specified |

Data compiled from multiple sources.[7][12] IC₅₀/Kᵢ values represent the concentration required to inhibit 50% of the biological process.

Neuroprotective Activity

Isatin itself is an endogenous compound in the brain and has been shown to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters like dopamine.[1][18][19] This makes the isatin scaffold a promising starting point for developing drugs for neurodegenerative diseases such as Parkinson's disease, where dopamine levels are depleted.[1][18][20] Structure-activity relationship (SAR) studies have shown that substitutions at the C5 and C6 positions of the isatin ring can significantly enhance MAO-B inhibitory activity.[19]

Antimicrobial and Antiviral Activity

Isatin derivatives have demonstrated significant activity against a wide range of pathogens.

-

Antibacterial/Antitubercular: Hybrids of isatin with other pharmacophores, such as isoniazid or 1,2,3-triazoles, have shown potent activity against Mycobacterium tuberculosis.[12]

-

Antifungal: Certain isatin-triazole conjugates have been identified as effective antifungal agents.[12]

-

Antiviral: Isatin derivatives, particularly thiosemicarbazones, were among the earliest antiviral compounds studied and have shown activity against various viruses, including poxviruses and HIV.[3]

Protocol: Representative Synthesis of an Isatin Schiff Base

This protocol details a general method for synthesizing an isatin Schiff base, a common derivatization at the C3 position, by reacting isatin with a primary amine. This reaction is fundamental to creating a vast library of C3-substituted analogs.

Objective: To synthesize 3-(phenylimino)indolin-2-one from isatin and aniline.

Materials:

-

Isatin (1.0 eq)

-

Aniline (1.1 eq)

-

Glacial Acetic Acid (catalytic amount, ~3-4 drops)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Beakers, graduated cylinders

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: To the flask, add isatin (e.g., 1.47 g, 10 mmol) and ethanol (30 mL). Stir the suspension.

-

Addition: Add aniline (e.g., 1.02 g, 11 mmol) to the flask, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux and maintain reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a new, less polar spot indicates product formation.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven.

-

Characterization: Confirm the structure of the resulting Schiff base using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The success of the protocol is validated by the physical and spectral data of the product. A sharp melting point and spectral data consistent with the expected structure (e.g., disappearance of the N-H proton of aniline and appearance of characteristic imine and indole peaks in NMR) confirm the synthesis of the desired compound.

Conclusion and Future Perspectives

The isatin scaffold is a testament to the power of privileged structures in medicinal chemistry.[7][17] Its synthetic accessibility, coupled with its ability to be decorated at multiple positions, provides a robust platform for generating compounds with finely tuned biological activities.[4][10] The clinical success of isatin-based drugs has solidified its importance, and research continues to uncover new therapeutic applications.[12] Future efforts will likely focus on creating novel isatin hybrids, conjugating the isatin core with other known pharmacophores to develop multi-target agents that can combat complex diseases and overcome drug resistance.[4][5] Furthermore, the application of modern synthetic techniques, such as microwave-assisted synthesis and multi-component reactions, will continue to expand the chemical space accessible from this remarkable scaffold, ensuring its place in the drug discovery pipeline for years to come.[5]

References

- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (n.d.). MDPI.

- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega.

- Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). PubMed.

- A summary of the cytotoxic structure-activity relationship of isatin derivatives. (n.d.). ScienceDirect.

- Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. (2024). Bentham Science Publishers.

- A Review on Isatin and Its Biological Activities. (2024). SciSpace.

- A survey of isatin hybrids and their biological properties. (n.d.). PubMed Central (PMC).

- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ResearchGate.

- Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals. (2023). PubMed.

- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (n.d.). Semantic Scholar.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (n.d.). RSC Publishing.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). PubMed Central.

- The Isatin Scaffold: Exceptional Potential for the Design of Potent Bioactive Molecules. (2025). ResearchGate.

- Isatin: A Scaffold with Immense Biodiversity. (n.d.). PubMed.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health (NIH).

- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). (n.d.).

- Isatin Derivatives: A New Frontier in Synthesis and Applications. (2025). YouTube.

- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). International Research and Publishing Academy.

- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). (n.d.).

- The Isatin Scaffold: Exceptional Potential for the Design of Potent Bioactive Molecules. (2025). (n.d.).

- Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors. (n.d.). PubMed Central (PMC).

- Isatins As Privileged Molecules in Design and Synthesis of Spiro‐Fused Cyclic Frameworks. (2012). ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]

- 3. biomedres.us [biomedres.us]

- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isatin: a privileged scaffold for the design of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Review on Isatin- A Remarkable Scaffold for Designing Potential Therapeutic Complexes and Its Macrocyclic Complexes with Transition Metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Isatin: A Scaffold with Immense Biodiversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 15. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.irapa.org [journals.irapa.org]

- 17. researchgate.net [researchgate.net]

- 18. Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors | Semantic Scholar [semanticscholar.org]

potential pharmacological properties of 7-Trifluoromethoxyisatin